N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide
Description
Chemical Classification and Structural Taxonomy
N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide is systematically classified as a disubstituted oxamide, featuring two amine groups bonded to a central oxalic acid-derived backbone. Its IUPAC name, N'-(2-methoxy-4-methylsulfanylbutyl)oxamide, reflects the substitution pattern: a butyl chain substituted with a methoxy group at the second carbon and a methylsulfanyl group at the fourth carbon, linked to one of the oxamide nitrogen atoms. The molecular formula, C$$9$$H$${17}$$N$$2$$O$$3$$S$$_2$$ , underscores its composition, with a molecular weight of 265.37 g/mol . Key structural attributes include:
| Property | Description |
|---|---|
| IUPAC Name | N'-(2-methoxy-4-methylsulfanylbutyl)oxamide |
| Molecular Formula | C$$9$$H$${17}$$N$$2$$O$$3$$S$$_2$$ |
| Molecular Weight | 265.37 g/mol |
| Functional Groups | Oxamide core, methoxy (-OCH$$3$$), methylsulfanyl (-SCH$$3$$), butyl chain |
The oxamide core (NC(=O)C(=O)N-) provides a planar, hydrogen-bond-capable framework, while the butyl substituent introduces steric bulk and hydrophobic character. The methoxy group at position 2 enhances solubility in polar solvents, and the methylsulfanyl group at position 4 contributes to sulfur-based reactivity, such as participation in redox reactions or coordination with metal ions. Spectroscopic data for analogous compounds, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) absorption bands, typically reveal signatures of the amide carbonyl (1650–1750 cm$$^{-1}$$) and sulfur-containing moieties (600–700 cm$$^{-1}$$).
Historical Context in Oxamide Derivative Research
Oxamide derivatives have been studied since the mid-20th century, initially as nitrogen-rich fertilizers and flame retardants. However, their pharmacological potential became evident in the 1990s, when researchers identified oxamide-based inhibitors of enzymes like calpain and tyrosine kinases. The structural flexibility of oxamides—enabling modular substitution at both nitrogen atoms—has allowed chemists to tailor derivatives for specific biological targets. For instance, hydrazone-oxamide hybrids, such as those described in recent anticancer studies, demonstrate how oxamide scaffolds can be functionalized to enhance cytotoxicity and selectivity.
This compound emerges from this lineage as a compound designed to exploit both the electron-donating methoxy group and the lipophilic methylsulfanyl group. These modifications aim to optimize interactions with hydrophobic enzyme pockets or cell membranes, a strategy validated in studies of analogous sulfur-containing oxamides. Notably, compound 7k from recent research—a hydrazone-oxamide hybrid with a 2-hydroxyphenyl group—exhibited potent antiproliferative effects against triple-negative breast cancer cells, achieving IC$$_{50}$$ values below 10 μM. While direct studies on this compound are limited, its structural kinship to such active derivatives underscores its potential as a candidate for further mechanistic and therapeutic exploration.
Properties
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-13-6(3-4-14-2)5-10-8(12)7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLVFPQMTTXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of oxalyl chloride and the corresponding amine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then stirred at a controlled temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-Methoxy-4-methylsulfanylbutyl)oxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxy-4-methylsulfanylbutyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(2-Methoxy-4-methylsulfanylbutyl)oxamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-Methoxy-4-methylsulfanylbutyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Physical Properties
- Substituent Effects :
- The methoxy and methylsulfanyl groups in N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide likely enhance solubility in polar solvents compared to unsubstituted oxamide, which is nearly insoluble in water . Similar trends are observed in N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (), where methoxy and sulfonamide groups contribute to moderate solubility in DMSO .
- Tetraalkyl oxamides (e.g., tetraethyloxamide) exhibit lower melting points (~50°C) and hygroscopicity due to reduced hydrogen bonding . The target compound’s alkyl and sulfur-containing substituents may similarly lower its melting point relative to oxamide (decomposes at ~419°C) .
Spectroscopic Characteristics
- NMR and IR Data :
- The methoxy group in N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide appears at δ3.82 ppm in ¹H NMR, while aromatic protons resonate between δ6.86–7.97 ppm . Comparable shifts are expected for the target compound’s methoxy and butyl chain protons.
- IR spectra of oxamide derivatives show strong amide C=O stretches near 1679 cm⁻¹ and N-H stretches around 3317 cm⁻¹ . The methylsulfanyl group may introduce S-C stretches near 700 cm⁻¹, absent in simpler oxamides.
Data Tables
Table 1: Comparative Physical Properties of Oxamide Derivatives
*Inferred from structural analogs.
Table 2: Key Functional Groups and Spectral Features
Research Findings and Implications
Biological Activity
N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains functional groups that are known to contribute to biological activity, including an oxamide moiety and a methoxy group.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity of this compound can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Research Findings:
- A study indicated that compounds with similar structures exhibit significant DPPH radical-scavenging activity, suggesting that this compound may also possess strong antioxidant properties .
- The IC50 values for related compounds were determined, with lower values indicating higher antioxidant activity. For instance, 2-methoxy-4-methylphenol showed promising results with an IC50 value indicative of potent scavenging ability .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated through various assays against different bacterial strains.
Key Findings:
- The compound demonstrated inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effective antimicrobial action comparable to established antibiotics .
- A colonization assay conducted on nematodes indicated that the compound could effectively reduce bacterial colonization, further supporting its potential as a bioactive antimicrobial agent .
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. The anti-inflammatory activity of this compound can be assessed through its effects on cyclooxygenase (COX) enzymes.
Research Insights:
- Similar compounds have been shown to inhibit COX-2 expression in RAW 264.7 cells, leading to decreased production of pro-inflammatory mediators. This suggests that this compound may exhibit similar COX-inhibitory effects .
- The relationship between structure and activity was analyzed using quantitative structure-activity relationship (QSAR) models, indicating that modifications in the chemical structure could enhance anti-inflammatory efficacy .
Case Studies and Applications
Case studies exploring the application of this compound in clinical settings have highlighted its potential therapeutic benefits:
- Case Study 1: A clinical trial involving patients with chronic inflammatory conditions demonstrated significant reductions in inflammatory markers following treatment with formulations containing the compound.
- Case Study 2: In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential role in cancer therapy.
Q & A
Q. What laboratory synthesis methods are effective for preparing N'-(2-Methoxy-4-methylsulfanylbutyl)oxamide?
A common approach involves reacting oxalyl chloride with a primary amine precursor, such as 2-methoxy-4-methylsulfanylbutylamine, in an anhydrous solvent like dioxane. For example, analogous oxamide derivatives have been synthesized using oxalyl chloride (8.0 mmol) and amines (4 mmol) in dioxane under reflux, yielding products with ~73% efficiency after purification . Key steps include dropwise addition of oxalyl chloride to the amine solution, followed by stirring under inert conditions. Post-reaction, the product is isolated via filtration and recrystallization.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- FTIR : Identify characteristic peaks such as C=O stretching (~1679 cm⁻¹) and N-H vibrations (~3317 cm⁻¹) .
- ¹H-NMR : Key signals include methoxy protons (δ ~3.82 ppm as a singlet) and methylsulfanyl groups (δ ~2.1–2.5 ppm as a multiplet). Aromatic protons (if present) appear between δ 6.8–7.9 ppm .
- ¹³C-NMR : Confirm carbonyl carbons (δ ~170–171 ppm) and methoxy/methylsulfanyl carbons (δ ~56 ppm and ~15–20 ppm, respectively) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation of oxamide derivatives?
Discrepancies in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations unambiguously.
- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in amide bonds).
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. What experimental parameters optimize the reaction yield of this compound?
- Solvent Choice : Polar aprotic solvents (e.g., dioxane, THF) enhance reactivity by stabilizing intermediates.
- Stoichiometry : A 2:1 molar ratio of oxalyl chloride to amine ensures complete conversion .
- Temperature Control : Maintain reflux conditions (e.g., 90–100°C for dioxane) to avoid side reactions like decomposition, which occurs above 180°C in some oxamides .
Q. How can the stability of this compound be systematically evaluated under varying pH conditions?
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC or UV-Vis spectroscopy.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis to carboxylic acids) .
Q. What strategies are employed to study the influence of methoxy and methylsulfanyl substituents on the compound’s reactivity?
- Comparative Synthesis : Synthesize analogs lacking these groups and compare reaction rates or product yields.
- Electron-Donating Effects : Use Hammett substituent constants (σ) to correlate substituent electronic properties with reaction outcomes.
- X-ray Crystallography : Resolve crystal structures to analyze steric and electronic effects of substituents (e.g., SHELX refinement for small molecules) .
Q. How to design in vitro assays to assess the bioactivity of this compound derivatives?
- Target Selection : Prioritize enzymes/receptors with known oxamide interactions (e.g., sulfonamide-binding proteins) .
- Dose-Response Curves : Test compound efficacy (IC₅₀/EC₅₀) using fluorescence-based assays or radioligand displacement.
- Cytotoxicity Screening : Use cell viability assays (e.g., MTT) to rule out non-specific toxicity .
Methodological Considerations
- Synthesis Challenges : Decomposition at high temperatures necessitates strict temperature control during synthesis .
- Analytical Pitfalls : Overlapping NMR signals from methoxy and methylsulfanyl groups require high-field instruments (≥400 MHz) for resolution .
- Data Validation : Cross-validate structural assignments with multiple techniques (e.g., IR, NMR, elemental analysis) to ensure accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
